7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin
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Overview
Description
7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin is a synthetic organic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxic effects. The unique structure of this compound, characterized by the presence of trifluoromethyl and dichloro substituents, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorinated phenols and trifluoromethylated aromatic compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the dioxin structure.
Industrial Production: Industrial production methods may include large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may yield dechlorinated or defluorinated products.
Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions: Reagents such as strong acids, bases, and oxidizing agents are commonly used in these reactions. Conditions may include elevated temperatures and pressures.
Major Products: The major products formed from these reactions include various chlorinated and fluorinated derivatives, which may have different physical and chemical properties.
Scientific Research Applications
7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dioxins and related substances in chemical reactions.
Biology: Research on its biological effects helps in understanding the toxicity and environmental impact of dioxins.
Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic agents and toxicology assessments.
Industry: The compound is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound can modulate gene expression and cellular pathways, leading to various biological effects. The production of reactive oxygen species (ROS) and disruption of mitochondrial function are also key aspects of its mechanism .
Comparison with Similar Compounds
7-Trifluoromethyl-2,3-dichlorodibenzo-p-dioxin can be compared with other similar compounds, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,7-Dichlorodibenzo-p-dioxin: Studied for its degradation by microorganisms.
Triclosan Derivatives: Compounds like triclosan can degrade into dioxin-like substances under certain conditions.
The uniqueness of this compound lies in its specific substituents, which influence its chemical behavior and biological effects.
Properties
CAS No. |
97741-72-5 |
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Molecular Formula |
C13H5Cl2F3O2 |
Molecular Weight |
321.07 g/mol |
IUPAC Name |
2,3-dichloro-7-(trifluoromethyl)dibenzo-p-dioxin |
InChI |
InChI=1S/C13H5Cl2F3O2/c14-7-4-11-12(5-8(7)15)20-10-3-6(13(16,17)18)1-2-9(10)19-11/h1-5H |
InChI Key |
BLLXTYYLOKMRCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC3=CC(=C(C=C3O2)Cl)Cl |
Origin of Product |
United States |
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